molecular formula C15H11Br2N3O2S B12752718 1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)- CAS No. 81963-77-1

1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)-

Cat. No.: B12752718
CAS No.: 81963-77-1
M. Wt: 457.1 g/mol
InChI Key: PXHZKUHXGXOKBX-UHFFFAOYSA-N
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Description

1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)- is a heterocyclic compound that belongs to the oxadiazole family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of appropriate hydrazides with carbon disulfide or other suitable reagents. For this specific compound, the synthetic route might involve:

    Formation of the hydrazide: Starting from a suitable carboxylic acid derivative, the hydrazide can be prepared by reaction with hydrazine.

    Cyclization: The hydrazide is then cyclized with carbon disulfide in the presence of a base to form the oxadiazole ring.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,3,4-Oxadiazole-2(3H)-thione derivatives can undergo various chemical reactions, including:

    Oxidation: Conversion to oxadiazole-2-oxides.

    Reduction: Reduction of the thione group to a thiol.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole-2-oxides, while substitution reactions could introduce various functional groups onto the aromatic ring.

Scientific Research Applications

    Medicinal Chemistry: As potential antimicrobial, anticancer, and anti-inflammatory agents.

    Agriculture: As fungicides, herbicides, and insecticides.

    Materials Science: In the development of organic semiconductors, light-emitting diodes, and other advanced materials.

Mechanism of Action

The mechanism of action of 1,3,4-oxadiazole-2(3H)-thione derivatives often involves interaction with specific molecular targets such as enzymes, receptors, or DNA. The exact pathways and targets can vary depending on the specific compound and its application. For example, in medicinal chemistry, these compounds might inhibit enzyme activity or interfere with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole-2(3H)-thione derivatives: Other derivatives with different substituents on the oxadiazole ring.

    1,3,4-Oxadiazole-2(3H)-one derivatives: Compounds where the thione group is replaced with an oxo group.

    1,2,4-Oxadiazole derivatives: Compounds with a different arrangement of nitrogen and oxygen atoms in the ring.

Uniqueness

The uniqueness of 1,3,4-oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)- lies in its specific substituents, which can impart distinct biological activities and chemical properties compared to other oxadiazole derivatives.

Biological Activity

1,3,4-Oxadiazole derivatives, particularly 1,3,4-Oxadiazole-2(3H)-thione compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The compound 1,3,4-Oxadiazole-2(3H)-thione, 5-(3,5-dibromo-2-hydroxyphenyl)-3-((phenylamino)methyl)- is a notable example that exhibits promising antimicrobial and anticancer properties. This article synthesizes findings from various studies to detail the biological activity of this compound.

Synthesis and Characterization

The synthesis of 1,3,4-Oxadiazole-2(3H)-thione derivatives often involves reactions such as the Mannich reaction. For instance, a study synthesized numerous derivatives by reacting 3,5-disubstituted oxadiazoles with piperidine derivatives. Characterization techniques like NMR and FT-IR were employed to confirm the structures of the synthesized compounds .

Antimicrobial Activity

Research has demonstrated that 1,3,4-Oxadiazole derivatives possess significant antimicrobial activity against various pathogens. A study indicated that these compounds show better activity against gram-positive bacteria compared to gram-negative strains. Specifically, they were effective against Bacillus cereus, Bacillus thuringiensis, and Staphylococcus aureus .

Table 1: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundActivity AgainstMIC (µg/mL)
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazoleBacillus cereus12
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazoleStaphylococcus aureus15
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazoleEscherichia coli30

Anticancer Activity

The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that these compounds can inhibit the growth of various cancer cell lines such as HepG2 (liver), HeLa (cervical), and MCF7 (breast). Notably, some derivatives demonstrated IC50 values as low as 5.78μM5.78\mu M against HepG2 cells .

Table 2: Anticancer Activity of Selected Oxadiazole Derivatives

CompoundCancer Cell LineIC50 (µM)
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazoleHepG25.78
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazoleMCF747.15
5-(3,5-dibromo-2-hydroxyphenyl)-oxadiazoleHeLaNot reported

The mechanism by which these compounds exert their biological effects often involves inhibition of key enzymes associated with cancer progression and microbial survival. For instance, studies indicate that oxadiazoles can inhibit thymidylate synthase (TS), a crucial enzyme for DNA synthesis . Additionally, some derivatives have been shown to disrupt tubulin polymerization in cancer cells .

Case Studies

Several case studies highlight the efficacy of oxadiazole derivatives:

  • Dhumal et al. (2016) explored a combination of oxadiazole with thiazole and pyridine rings and found enhanced antitubercular activity against Mycobacterium bovis BCG .
  • Paruch et al. (2020) synthesized various oxadiazole derivatives and identified several candidates with potent antibacterial properties suitable for further development .

Properties

CAS No.

81963-77-1

Molecular Formula

C15H11Br2N3O2S

Molecular Weight

457.1 g/mol

IUPAC Name

3-(anilinomethyl)-5-(3,5-dibromo-2-hydroxyphenyl)-1,3,4-oxadiazole-2-thione

InChI

InChI=1S/C15H11Br2N3O2S/c16-9-6-11(13(21)12(17)7-9)14-19-20(15(23)22-14)8-18-10-4-2-1-3-5-10/h1-7,18,21H,8H2

InChI Key

PXHZKUHXGXOKBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCN2C(=S)OC(=N2)C3=C(C(=CC(=C3)Br)Br)O

Origin of Product

United States

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